sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
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Overview
Description
CMP-Sialic Acid (sodium salt), also known as Cytidine-5′-monophospho-N-acetylneuraminic acid sodium salt, is a sugar-nucleotide that plays a crucial role in the biosynthesis of sialic acid-containing glycoconjugates. Sialic acids are a family of nine-carbon sugars that are typically found at the terminal positions of glycoproteins and glycolipids on cell surfaces. These compounds are essential for various biological processes, including cell-cell adhesion, intracellular signaling, and immune response regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
CMP-Sialic Acid (sodium salt) is synthesized through a chemoenzymatic process involving the enzyme CMP-Sialic Acid synthetase. The reaction typically involves the condensation of cytidine triphosphate (CTP) with N-acetylneuraminic acid (Neu5Ac) in the presence of divalent cations such as magnesium or manganese ions. The reaction is carried out under mild conditions, usually at a pH of around 7.5 to 8.0 and a temperature of 37°C .
Industrial Production Methods
Industrial production of CMP-Sialic Acid (sodium salt) follows a similar chemoenzymatic approach but on a larger scale. The process involves the use of recombinant bacterial strains engineered to overexpress CMP-Sialic Acid synthetase. The reaction mixture is then subjected to purification steps, including ion-exchange chromatography and high-performance liquid chromatography (HPLC), to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
CMP-Sialic Acid (sodium salt) primarily undergoes enzymatic reactions, particularly sialylation, where it serves as a donor substrate for sialyltransferases. These enzymes transfer the sialic acid moiety from CMP-Sialic Acid to various acceptor molecules, such as glycoproteins and glycolipids .
Common Reagents and Conditions
The sialylation reactions typically require the presence of sialyltransferases, which are specific to the type of glycosidic linkage being formed. The reactions are carried out in buffered solutions at physiological pH and temperature conditions. Common reagents include buffer solutions, divalent cations, and acceptor substrates .
Major Products
The major products of these reactions are sialylated glycoconjugates, which include sialylated glycoproteins and glycolipids. These products are essential for various biological functions, including cell signaling, immune response, and pathogen recognition .
Scientific Research Applications
CMP-Sialic Acid (sodium salt) has numerous applications in scientific research, particularly in the fields of glycobiology, biochemistry, and medicine. Some of its key applications include:
Mechanism of Action
CMP-Sialic Acid (sodium salt) exerts its effects by serving as a donor substrate for sialyltransferases, which transfer the sialic acid moiety to various acceptor molecules. This process is crucial for the biosynthesis of sialylated glycoconjugates, which play essential roles in cell signaling, immune response, and pathogen recognition. The molecular targets of CMP-Sialic Acid include glycoproteins and glycolipids on cell surfaces .
Comparison with Similar Compounds
CMP-Sialic Acid (sodium salt) can be compared with other sugar-nucleotides, such as:
Uridine 5′-diphospho-N-acetylglucosamine sodium salt: Used in the biosynthesis of glycosaminoglycans.
Uridine 5′-diphosphogalactose disodium salt: Involved in the biosynthesis of galactose-containing glycoconjugates.
Cytidine 5′-monophosphate disodium salt: A precursor in the biosynthesis of cytidine-containing nucleotides.
CMP-Sialic Acid (sodium salt) is unique in its role as a donor substrate for sialyltransferases, making it essential for the biosynthesis of sialic acid-containing glycoconjugates. This distinguishes it from other sugar-nucleotides that are involved in different biosynthetic pathways .
Properties
CAS No. |
1007117-62-5 |
---|---|
Molecular Formula |
C20H30N4NaO16P |
Molecular Weight |
636.4 g/mol |
IUPAC Name |
sodium;[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+;/m0./s1 |
InChI Key |
VFRHSOGUONIUOR-HLZBELLTSA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
Synonyms |
CMP-Neu5Ac |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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